2-(Aminomethyl)-5-nitroaniline;dihydrochloride
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Overview
Description
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to an aniline derivative.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The starting material, aniline, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitroaniline.
Aminomethylation: The 5-nitroaniline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 2-position.
Dihydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-nitroaniline; dihydrochloride involves large-scale nitration and aminomethylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(aminomethyl)-5-phenylenediamine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Nitroso Compounds: Formed by the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Anilines: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-nitroaniline; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
2-(Aminomethyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.
3-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
4-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
Uniqueness: 2-(Aminomethyl)-5-nitroaniline; dihydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Properties
IUPAC Name |
2-(aminomethyl)-5-nitroaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDPKOZZMLIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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